
Bismuth;titanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bismuth–titanium (1/1), also known as bismuth titanate, is a compound composed of bismuth and titanium in a 1:1 ratio. This compound is known for its unique properties, including high dielectric constant, ferroelectricity, and piezoelectricity, making it a valuable material in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Bismuth titanate can be synthesized through several methods, including solid-state reaction, sol-gel process, and hydrothermal synthesis. The solid-state reaction involves mixing bismuth oxide (Bi2O3) and titanium dioxide (TiO2) powders, followed by calcination at high temperatures (around 800-1000°C) to form the desired compound . The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides, resulting in a homogeneous gel that is then dried and calcined to obtain bismuth titanate . Hydrothermal synthesis involves reacting bismuth and titanium precursors in an aqueous solution at elevated temperatures and pressures, leading to the formation of bismuth titanate nanoparticles .
Industrial Production Methods: In industrial settings, bismuth titanate is typically produced using the solid-state reaction method due to its simplicity and cost-effectiveness. Large-scale production involves the precise control of reaction conditions, such as temperature, time, and atmosphere, to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions: Bismuth titanate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with strong acids and bases, leading to the formation of different bismuth and titanium compounds .
Common Reagents and Conditions: Common reagents used in reactions with bismuth titanate include nitric acid, hydrochloric acid, and sodium hydroxide. These reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed: The major products formed from reactions involving bismuth titanate depend on the specific reagents and conditions used. For example, reacting bismuth titanate with nitric acid can produce bismuth nitrate and titanium dioxide .
科学研究应用
Bismuth titanate has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various organic reactions . In biology and medicine, bismuth titanate nanoparticles are explored for their potential in drug delivery and imaging . In industry, bismuth titanate is used in the production of capacitors, sensors, and actuators due to its high dielectric constant and piezoelectric properties .
作用机制
The mechanism by which bismuth titanate exerts its effects is primarily related to its ferroelectric and piezoelectric properties. At the molecular level, the alignment of electric dipoles within the crystal structure of bismuth titanate leads to its ferroelectric behavior . This alignment can be influenced by external electric fields, resulting in changes in the material’s polarization and dielectric properties .
相似化合物的比较
Similar Compounds: Similar compounds to bismuth titanate include bismuth vanadate (BiVO4), bismuth molybdate (Bi2MoO6), and bismuth tungstate (Bi2WO6) . These compounds share some properties with bismuth titanate, such as high dielectric constants and photocatalytic activity.
Uniqueness: What sets bismuth titanate apart from these similar compounds is its exceptional ferroelectric and piezoelectric properties, making it particularly valuable in applications requiring high sensitivity and precision . Additionally, bismuth titanate’s stability at high temperatures further enhances its suitability for various industrial applications .
属性
IUPAC Name |
bismuth;titanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.Ti |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKMMQFWZJTWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ti].[Bi] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiTi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.847 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[U-13C]-Ochratoxin A](/img/structure/B1514388.png)
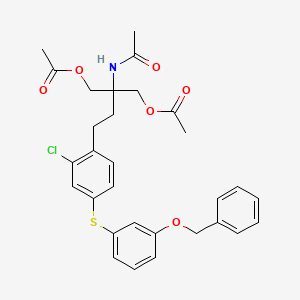
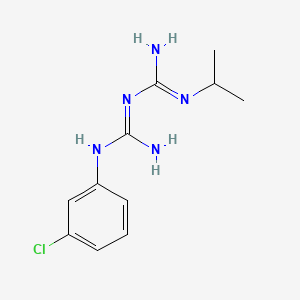
![(5S,8R,9R,10S,13S,14S,17S)-17-Ethyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1514392.png)


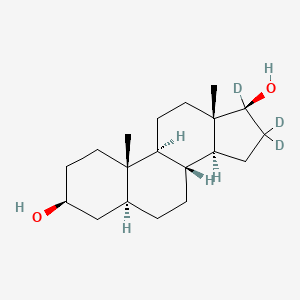

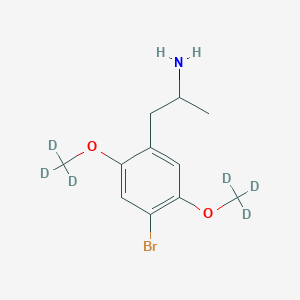
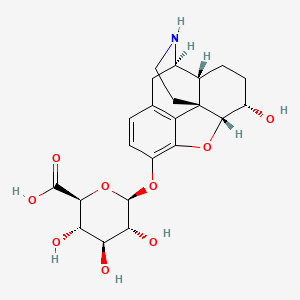
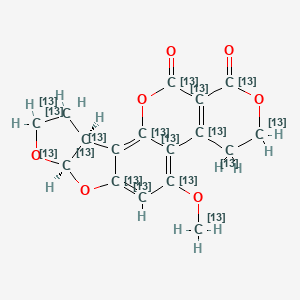
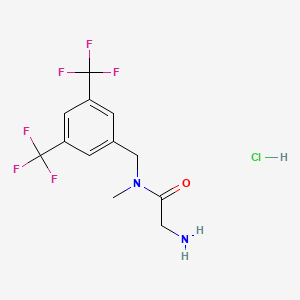
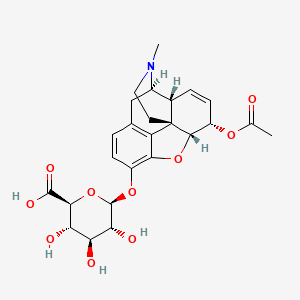
![[(4R,4Ar,7aR,12bS)-9-methoxy-7-oxo-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] acetate;hydrochloride](/img/structure/B1514409.png)
